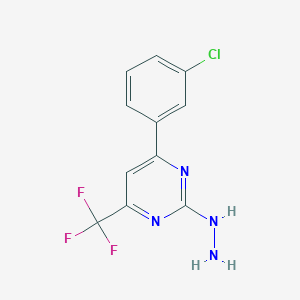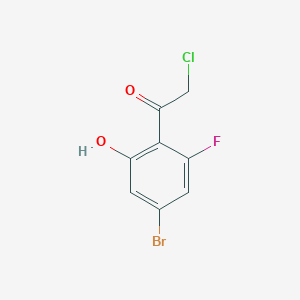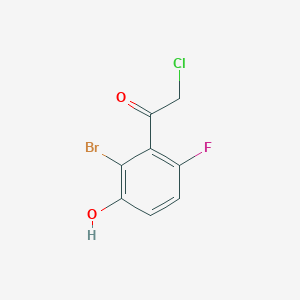
2'-Bromo-4'-fluoro-6'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is primarily used in scientific research and is known for its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out in an anhydrous ether solution, and the product is purified through recrystallization from methanol.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include sodium azide, terminal alkynes, and copper nanoparticles for click reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide is widely used in scientific research due to its versatility as an organic intermediate. Its applications include:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar compounds to 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide include:
2-Bromo-6-fluoro-4-hydroxybenzoic acid: This compound has a similar structure but differs in its functional groups and reactivity.
Phenacyl bromide: A simpler analog that lacks the fluorine and hydroxy groups, making it less versatile in certain reactions.
The uniqueness of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl bromide lies in its combination of bromine, fluorine, and hydroxy groups, which provide a distinct reactivity profile and make it valuable in various synthetic applications.
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2,12H,3H2 |
InChI Key |
QASNZDVIEZGYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CBr)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


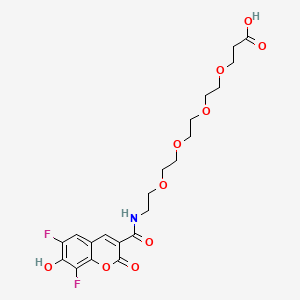
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
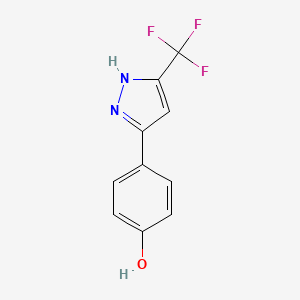

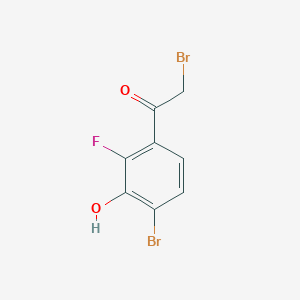
![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
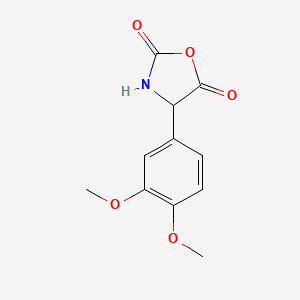
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
